molecular formula C17H11Br3O3 B601624 (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone CAS No. 1402819-05-9

(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone

Cat. No.: B601624
CAS No.: 1402819-05-9
M. Wt: 502.99
InChI Key:
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Description

Benzbromarone Impurity B, also known as (6-Bromo-2-ethylbenzofuran-3-yl) (3,5-dibromo-4-hydroxyphenyl)methanone, is a chemical compound with the molecular formula C17H11Br3O3 . It is an impurity of Benzbromarone, a uricosuric drug .


Molecular Structure Analysis

The molecular structure of Benzbromarone Impurity B includes a benzofuran ring and a phenyl ring, both substituted with bromine and hydroxyl groups . The exact structure can be represented by the SMILES string: CCC(O1)=C(C(C2=CC(Br)=C(O)C(Br)=C2)=O)C3=C1C=C(Br)C=C3 .

Scientific Research Applications

Metabolic Pathways and Bioactivation

  • Metabolism and Hepatotoxicity: Benzbromarone is metabolized in the liver, involving cytochrome P450 enzymes such as CYP2C9, leading to the formation of reactive metabolites. These metabolites are implicated in hepatotoxicity, a serious adverse reaction associated with the drug (Lee, Graham, Williams, & Day, 2008).
  • Mitochondrial Effects: Benzbromarone has been found to induce mitochondrial dysfunction in hepatocytes, affecting mitochondrial membrane potential and ATP production, which may contribute to its hepatotoxic effects (Felser et al., 2014).
  • Reactive Intermediates and Protein Adduction: A mechanism involving the bioactivation of Benzbromarone to reactive intermediates, such as epoxides and quinones, leads to protein adduction. This process plays a role in the drug's hepatotoxicity (McDonald & Rettie, 2007).

Pharmacogenetics and Drug Interactions

  • Cytochrome P450 2C9 Genotypes: The activity of Benzbromarone is influenced by CYP2C9 genotypes, affecting its plasma levels and metabolic profile. This has implications for individualized treatment and risk of toxicity (Uchida et al., 2010).

Drug Formulation and Bioavailability

  • Inclusion Complex Formation: The formation of an inclusion complex with β-Cyclodextrin has been explored to enhance the solubility and bioavailability of Benzbromarone, which could lead to improved therapeutic efficacy (Sousa et al., 2020).

Mechanistic Insights into Hepatotoxicity

  • Mitochondrial Redox Homeostasis: Benzbromarone disrupts mitochondrial redox balance in hepatocytes, leading to oxidative stress and activation of the NRF2 signaling pathway. This response may be part of the mechanism underlying its hepatotoxicity (Roos et al., 2020).
  • Hepatic Steatosis in Obese Individuals: Benzbromarone aggravates hepatic steatosis, particularly in obese individuals, potentially contributing to liver injury. This suggests a novel toxicological mechanism of the drug's hepatotoxicity (Sun et al., 2018).

Mechanism of Action

Target of Action

Benzbromarone Impurity B, also known as (6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone, primarily targets the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Benzbromarone Impurity B acts as a potent inhibitor of CYP2C9 . By inhibiting this enzyme, it interferes with the metabolic processes that the enzyme facilitates. This interaction leads to changes in the metabolic profile of the organism, affecting the metabolism of various substances including uric acid.

Biochemical Pathways

The inhibition of CYP2C9 by Benzbromarone Impurity B affects several biochemical pathways. One of the key pathways is the metabolism of uric acid. Benzbromarone Impurity B reduces the reabsorption of urate in the human proximal tubule URAT1, thereby diminishing serum urate levels and preventing gout flares .

Pharmacokinetics

The pharmacokinetics of Benzbromarone Impurity B involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound reaches maximum plasma levels between 2-4 hours . It then decreases to a minimum at around 8 hours, and reaches a second maximum, which is 70-80% of the first maximum, between 9.5-11.5 hours . The compound is metabolized predominantly by CYP2C9 .

Result of Action

The primary result of Benzbromarone Impurity B’s action is the reduction of serum urate levels, which helps in the prevention of gout flares . By inhibiting the reabsorption of urate, it promotes the excretion of uric acid, thereby reducing its concentration in the body.

Action Environment

The action of Benzbromarone Impurity B can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the efficacy of Benzbromarone Impurity B due to competitive inhibition. Additionally, genetic polymorphisms in the CYP2C9 gene could also influence the drug’s efficacy and toxicity .

Properties

IUPAC Name

(6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br3O3/c1-2-13-15(10-4-3-9(18)7-14(10)23-13)16(21)8-5-11(19)17(22)12(20)6-8/h3-7,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVIICCHNAFGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 2
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 4
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 5
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 6
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone

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